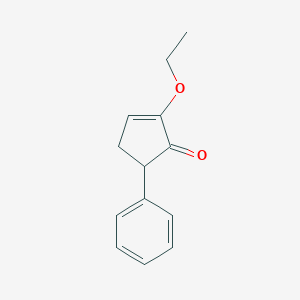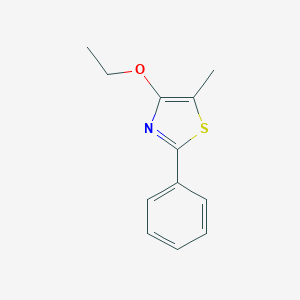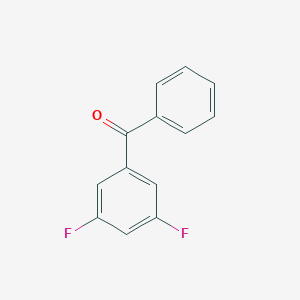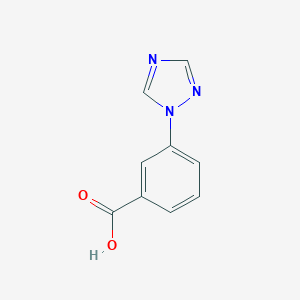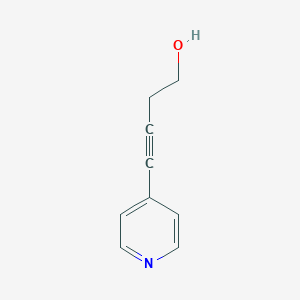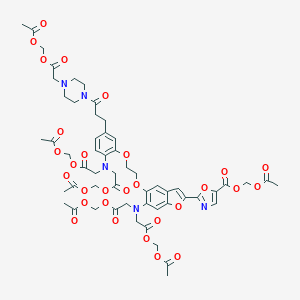![molecular formula C17H24N2O2 B068892 (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid CAS No. 187884-89-5](/img/structure/B68892.png)
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid, also known as DIPA, is a chemical compound that has gained significant attention from the scientific community due to its potential as a therapeutic agent. DIPA is a synthetic compound that was first synthesized in 2002 and has been the subject of numerous studies since then.
Wirkmechanismus
The mechanism of action of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways. For instance, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to inhibit the activation of NF-κB pathway, which plays a critical role in the regulation of inflammatory responses. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemische Und Physiologische Effekte
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has also been shown to reduce the production of ROS, which are known to cause oxidative stress and damage to cells. Additionally, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques, which makes it easy to identify and quantify. However, (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects are not well known.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid. One area of research could be to investigate its potential as a therapeutic agent in various disease conditions, such as cancer and neurodegenerative diseases. Another area of research could be to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid to improve its yield and purity.
Synthesemethoden
The synthesis of (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid involves the reaction of 3,3-dimethyl-4H-isoquinoline with (S)-4-methyl-2-oxopentanoic acid in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been investigated for its potential as a therapeutic agent in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid has been tested in vitro and in vivo models, and results have shown promising outcomes. For instance, in a study conducted by Zhu et al. (2017), (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid was found to have anti-inflammatory effects by inhibiting the activation of NF-κB pathway in LPS-induced RAW 264.7 cells. Similarly, in a study conducted by Li et al. (2019), (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid was found to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) in H2O2-induced PC12 cells.
Eigenschaften
CAS-Nummer |
187884-89-5 |
|---|---|
Produktname |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
CFSVWPQERLQYDF-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
SMILES |
CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C |
Synonyme |
L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
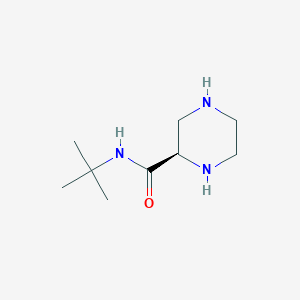

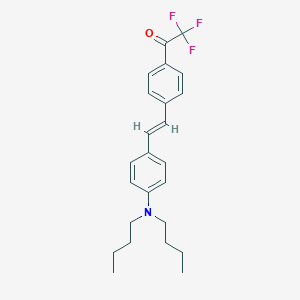

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
